2-(3,5-Difluoro-4-hydroxyphenyl)acetonitrile
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Overview
Description
2-(3,5-Difluoro-4-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C₈H₅F₂NO and a molecular weight of 169.13 g/mol . This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a nitrile group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(3,5-Difluoro-4-hydroxyphenyl)acetonitrile typically involves the reaction of 3,5-difluoro-4-hydroxybenzaldehyde with a suitable nitrile source under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(3,5-Difluoro-4-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,5-Difluoro-4-hydroxyphenyl)acetonitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluoro-4-hydroxyphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, while the hydroxyl and nitrile groups contribute to its reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(3,5-Difluoro-4-hydroxyphenyl)acetonitrile include:
3,5-Difluoro-4-hydroxybenzaldehyde: Lacks the nitrile group but shares the fluorine and hydroxyl substituents.
2-(3,5-Difluoro-4-hydroxyphenyl)ethanone: Contains a ketone group instead of a nitrile group.
3,5-Difluoro-4-hydroxybenzonitrile: Similar structure but with different positioning of the nitrile group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5F2NO |
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Molecular Weight |
169.13 g/mol |
IUPAC Name |
2-(3,5-difluoro-4-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H5F2NO/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4,12H,1H2 |
InChI Key |
NIGJYFPQYWUJOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)CC#N |
Origin of Product |
United States |
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